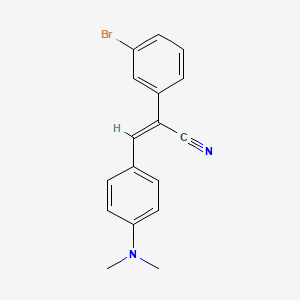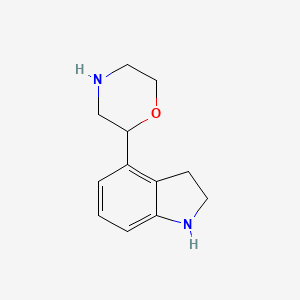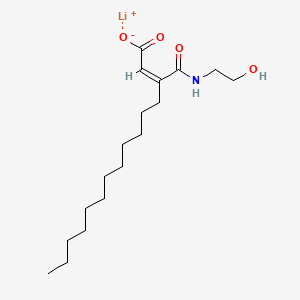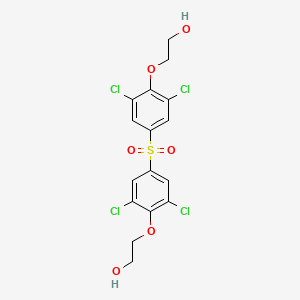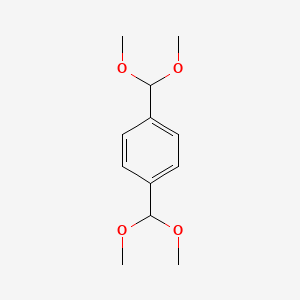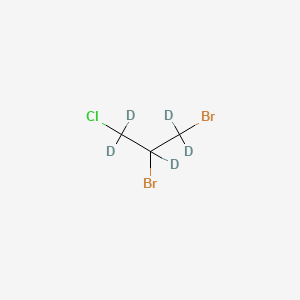
1,2-Dibromo-3-chloropropane-1,1,2,3,3-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dibromo-3-chloropropane-1,1,2,3,3-d5 is a deuterated derivative of 1,2-Dibromo-3-chloropropane, an organohalogen compound. This compound is characterized by the presence of bromine and chlorine atoms attached to a propane backbone. It is a dense, colorless liquid with a pungent odor at high concentrations. The compound is primarily used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields.
Méthodes De Préparation
1,2-Dibromo-3-chloropropane-1,1,2,3,3-d5 can be synthesized through the halogenation of deuterated propene. The reaction involves the addition of bromine and chlorine to the double bond of deuterated propene under controlled conditions. The reaction is typically carried out at room temperature with the presence of a catalyst such as copper(I) bromide or iron(II) bromide to facilitate the halogenation process . The product is then purified through distillation to obtain the desired compound.
Analyse Des Réactions Chimiques
1,2-Dibromo-3-chloropropane-1,1,2,3,3-d5 undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of alcohols or other substituted derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Applications De Recherche Scientifique
1,2-Dibromo-3-chloropropane-1,1,2,3,3-d5 is used extensively in scientific research due to its isotopic labeling. Some applications include:
Tracer Studies: The deuterium atoms in the compound make it useful for tracer studies in metabolic pathways and reaction mechanisms.
NMR Spectroscopy: The compound is used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Environmental Studies: It is used to investigate the degradation and environmental impact of halogenated compounds.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of 1,2-Dibromo-3-chloropropane-1,1,2,3,3-d5 involves its interaction with biological molecules. The compound can alkylate DNA, leading to the formation of DNA adducts, which can interfere with DNA replication and transcription. This alkylation process is facilitated by the presence of bromine and chlorine atoms, which are highly reactive towards nucleophilic sites on DNA . The compound’s effects are primarily mediated through the formation of these adducts, which can lead to mutagenesis and cytotoxicity.
Comparaison Avec Des Composés Similaires
1,2-Dibromo-3-chloropropane-1,1,2,3,3-d5 is unique due to its isotopic labeling with deuterium. Similar compounds include:
1,2-Dibromo-3-chloropropane: The non-deuterated version, which has similar chemical properties but lacks the isotopic labeling.
1,2-Dibromoethane: Another halogenated compound used in similar applications but with a different structure and reactivity.
1,3-Dibromopropane: A related compound with bromine atoms at different positions, leading to different chemical behavior.
The deuterated version’s uniqueness lies in its application in tracer studies and NMR spectroscopy, where the presence of deuterium provides distinct advantages in tracking and analyzing molecular interactions.
Propriétés
Numéro CAS |
112805-76-2 |
|---|---|
Formule moléculaire |
C3H5Br2Cl |
Poids moléculaire |
241.36 g/mol |
Nom IUPAC |
1,2-dibromo-3-chloro-1,1,2,3,3-pentadeuteriopropane |
InChI |
InChI=1S/C3H5Br2Cl/c4-1-3(5)2-6/h3H,1-2H2/i1D2,2D2,3D |
Clé InChI |
WBEJYOJJBDISQU-UXXIZXEISA-N |
SMILES isomérique |
[2H]C([2H])(C([2H])(C([2H])([2H])Br)Br)Cl |
SMILES canonique |
C(C(CBr)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


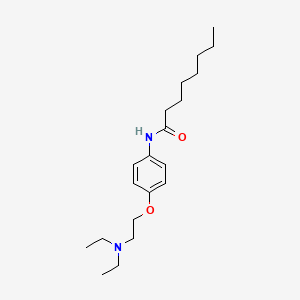
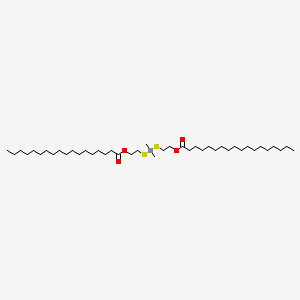
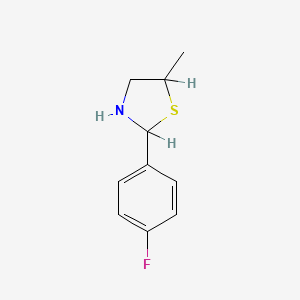
![1-Isocyanato-4-[(4-isocyanatocyclohexyl)methyl]-2-methylcyclohexane](/img/structure/B15178839.png)
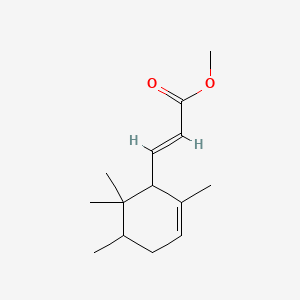
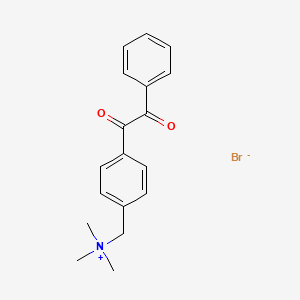

![dimethyl-[7-(methylamino)phenothiazin-3-ylidene]azanium;sulfate](/img/structure/B15178860.png)

